Lipophilicity (LogP) vs. 2-Methyl Analog
The target compound (CAS 61667-76-3) exhibits a computed consensus LogP of 4.38, compared with 3.02 for the direct 2-methyl analog 1-(5-benzoyl-2-methylfuran-3-yl)ethanone (CAS 61667-75-2) . The LogP difference of +1.36 indicates markedly higher lipophilicity for the 2-phenyl derivative, which is expected to influence membrane permeability, metabolic stability, and non-specific protein binding in biological screening campaigns.
| Evidence Dimension | Computed octanol–water partition coefficient (consensus LogP) |
|---|---|
| Target Compound Data | LogP = 4.38 |
| Comparator Or Baseline | 1-(5-Benzoyl-2-methylfuran-3-yl)ethanone; LogP = 3.02 |
| Quantified Difference | ΔLogP = +1.36 (target more lipophilic) |
| Conditions | Computed consensus LogP values from Chemsrc database; identical calculation methodology |
Why This Matters
A LogP shift of >1.0 unit can substantially alter compound solubility, ADME profile, and off-target binding, making the 2-phenyl derivative a distinct chemical tool for probing lipophilicity-driven SAR.
